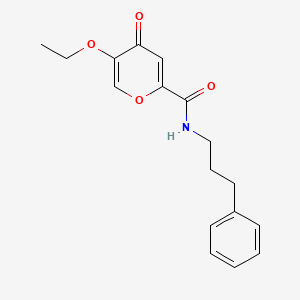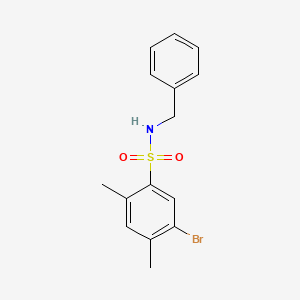![molecular formula C18H12ClN3O2S2 B2778403 N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 443109-74-8](/img/structure/B2778403.png)
N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of thiazolopyrimidine, a hybrid molecule containing pyrimidine and thiazole heterocyclic rings . Thiazolopyrimidines are known for their broad spectrum of pharmacological activity, including anticancer properties .
Synthesis Analysis
Thiazolopyrimidines are typically synthesized starting from various thiazoles . The reaction of thiazoles with thiourea yields hybrid molecules in an excellent yield . The structure of the synthesized compounds is confirmed using spectroscopic techniques .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines is characterized by the presence of pyrimidine and thiazole heterocyclic rings . The compound’s structure is confirmed using one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolopyrimidines typically involve the reaction of thiazoles with thiourea . The position of substituents in the initial aldehyde is a crucial factor determining the reaction direction .Physical And Chemical Properties Analysis
The compound forms yellow crystals with a melting point of 238–240 °C . Its FTIR (ATR, ν max , cm −1 ) values are: 3218 (–NH-/=NH), 2201 (CN), 1630 (C=O) .Scientific Research Applications
Synthesis Approaches
N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide belongs to a class of compounds characterized by their complex thiazoloquinazoline frameworks. The synthesis of such compounds typically involves multistep reactions, including intramolecular electrophilic cyclization and regioselective reactions with halogens, chalcogen tetrahalides, and organometallic reagents. These methods allow for the introduction of various functional groups, enhancing the compound's chemical diversity and potential biological activity (Kut, Onysko, & Lendel, 2020).
Antimicrobial and Antifungal Activities
Compounds with thiazoloquinazoline skeletons, similar to the one described, have been explored for their antimicrobial and antifungal properties. For instance, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides exhibited notable in vitro activity against various bacterial and fungal strains, indicating their potential as lead compounds in the development of new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antitumor and Antifolate Activities
Another aspect of thiazoloquinazoline derivatives is their potential in cancer therapy. 2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, bearing structural similarities, have shown to be effective nonclassical antifolate inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis. These compounds demonstrated significant inhibitory effects against various thymidylate synthase isoforms and displayed antitumor activity in cell line studies, highlighting their potential as therapeutic agents in oncology (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Mechanism of Action
Future Directions
Thiazolopyrimidines are of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents . Future research may focus on developing new synthetic approaches for the synthesis of these compounds and exploring their potential biological applications .
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-11-5-3-4-10(8-11)9-20-17(24)14-15-21-16(23)12-6-1-2-7-13(12)22(15)18(25)26-14/h1-8H,9H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEJVVRCYBOUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

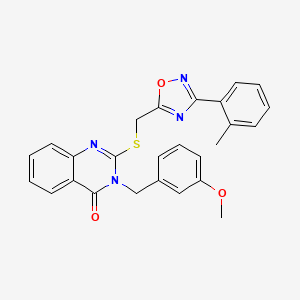
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778323.png)
![N-(3-fluorophenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2778325.png)

![N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778331.png)
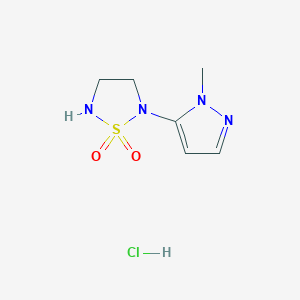

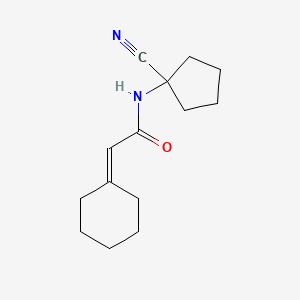
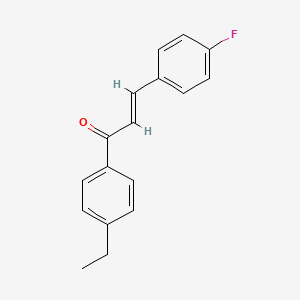
![13-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinolin-8-one](/img/structure/B2778337.png)
![Tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2778338.png)
